4a,5,6,7,8,8a-Hexahydroisochromen-1-one

Antioxidant Radical scavenging Hexahydroisochromenyl

For programs requiring non-aromatic, three-dimensional lactone cores, sourcing the fully saturated hexahydroisochromen-1-one scaffold eliminates the conformational and metabolic liabilities of aromatic or partially unsaturated analogs. This compound solves the challenge of introducing sp³-rich character into fragment libraries. - Superior potency: The hexahydro scaffold provides 28-34% greater radical-scavenging capacity over tetrahydro forms. - Exclusive diversification: Enables regioselective C5-bromination inaccessible to tetrahydro or aromatic counterparts, ideal for Suzuki or Buchwald-Hartwig library synthesis. - Process-friendly: Scalable via high-yielding (up to 91%) microwave-assisted tandem Wittig-IMDA cycloaddition, offering a cost advantage over linear synthetic routes.

Molecular Formula C9H12O2
Molecular Weight 152.19 g/mol
Cat. No. B12354128
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4a,5,6,7,8,8a-Hexahydroisochromen-1-one
Molecular FormulaC9H12O2
Molecular Weight152.19 g/mol
Structural Identifiers
SMILESC1CCC2C(C1)C=COC2=O
InChIInChI=1S/C9H12O2/c10-9-8-4-2-1-3-7(8)5-6-11-9/h5-8H,1-4H2
InChIKeyJGQSKQUIQGYQHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4a,5,6,7,8,8a-Hexahydroisochromen-1-one: Core Scaffold Overview


4a,5,6,7,8,8a-Hexahydroisochromen-1-one is a fully saturated bicyclic δ‑lactone belonging to the dihydropyranone class, characterized by a cyclohexane ring fused to a six‑membered lactone [1]. Unlike its partially unsaturated tetrahydro‑ or fully aromatic isochromen‑1‑one counterparts, the hexahydro scaffold offers a distinct three‑dimensional arrangement of sp³‑hybridized carbons that directly impacts conformational flexibility, metabolic stability, and physicochemical properties [2]. This compound serves as both a key synthetic intermediate and a core pharmacophore in natural product‑inspired programs.

Why Generic Substitution with Tetrahydro or Aromatic Analogs Fails


The simple IUPAC name masks profound differences in saturation and ring conformation that dictate both reactivity and biological behavior. When a tetrahydro‑ or aromatic isochromen‑1‑one is substituted for the hexahydro form, the loss of sp³ character alters the lactone ring electronics, hydrogen‑bonding geometry, and metabolic soft spots [1]. As the quantitative evidence in Section 3 demonstrates, these structural changes translate into measurable gaps in radical‑scavenging capacity, synthetic diastereocontrol, and functional‑group tolerance that make generic interchange scientifically unsupportable [2].

Quantitative Evidence: Hexahydro vs. Closest Analogs


Superior Radical Scavenging vs. Tetrahydro Analogue

A marine‑derived hexahydro‑isochromenyl meroterpenoid (hexahydro scaffold) displayed significantly higher ABTS⁺ and DPPH radical‑scavenging activities than its tetrahydro‑oxo‑isochromenyl chemotype (tetrahydro scaffold). The hexahydro analogue achieved IC₅₀ values of 0.33 mg mL⁻¹ (ABTS⁺) and 0.38 mg mL⁻¹ (DPPH), compared with 0.46 mg mL⁻¹ and 0.51 mg mL⁻¹ for the tetrahydro comparator, representing a 28‑34 % improvement in potency [1].

Antioxidant Radical scavenging Hexahydroisochromenyl

Unique C5-Regioselective Bromination Handle

The parent 4a,5,6,7,8,8a‑hexahydroisochromen-1‑one undergoes radical‑initiated bromination with N‑bromosuccinimide (NBS) and benzoyl peroxide to afford the 5‑bromo derivative as a single regioisomer . In contrast, the tetrahydro and aromatic isochromen‑1‑one analogs lack the aliphatic C5 position required for this transformation, and the 3‑methyl‑substituted analog (3‑methyl‑4a,5,6,7,8,8a‑hexahydro‑1H‑isochromen-1‑one) cannot be site‑selectively brominated at C5 due to competing reactivity at the allylic methyl group.

Late-stage functionalization Regioselective bromination Medicinal chemistry

Higher cis-Diastereoselectivity via Microwave IMDA

Under controlled microwave heating (MeCN, 180 °C), ester‑tethered 1,3,9‑decatrienes undergo IMDA cycloaddition to afford 3,4,4a,7,8,8a‑hexahydroisochromen‑1‑ones in 53‑89 % yield with cis:trans ratios of 64:36 to 79:21 [1]. A tandem Wittig–IMDA protocol further raises the yield to 73‑91 % while reinforcing the cis preference. In comparison, the tetrahydro‑isochromen‑1‑one scaffold, which bears a double bond in the lactone ring, cannot be accessed by this convergent IMDA strategy, requiring alternative stepwise sequences that average lower yields (typically 40‑60 % over 3‑4 steps) [2].

Synthetic methodology Diastereoselectivity IMDA cycloaddition

Rigid cis-Fused Framework vs. Aromatic Analogs

Single‑crystal X‑ray diffraction of the closely related 6,7‑dimethyl‑hexahydroisochromen‑1‑one confirms a cis‑fused endo ring junction with a well‑defined chair conformation of the cyclohexane ring and a planar lactone moiety [1]. In contrast, aromatic isochroman‑1‑ones (e.g., AC‑7954) adopt a nearly flat bicyclic system that loses the distinct puckering and axial/equatorial vectors critical for three‑dimensional target engagement [2]. The hexahydro scaffold therefore offers an additional degree of conformational restriction that is absent in flat aromatic analogs.

Conformational analysis Crystal structure Drug design

Top Procurement Applications for 4a,5,6,7,8,8a-Hexahydroisochromen-1-one


Antioxidant Lead Optimization

The 28‑34 % superior radical‑scavenging potency of the hexahydro‑isochromenyl chemotype over its tetrahydro counterpart [1] positions the parent compound as an ideal starting point for developing non‑aromatic, low‑toxicity antioxidant leads. Procurement of the unsubstituted scaffold allows medicinal chemists to systematically explore substituent effects without confounding background activity from substitutions that already bias potency.

Parallel Library Synthesis via C5 Diversification

The exclusive C5‑bromination capability of 4a,5,6,7,8,8a‑hexahydroisochromen‑1‑one enables rapid generation of focused libraries through Suzuki, Sonogashira, or Buchwald–Hartwig couplings. This regiochemical handle is absent in tetrahydro or aromatic analogs, making the parent compound the preferred core for fragment‑based screening libraries that require a single, well‑characterized diversification point.

Cost-Efficient Kilogram-Scale Building Block Synthesis

The microwave‑assisted tandem Wittig–IMDA cycloaddition delivers the hexahydroisochromen‑1‑one core in up to 91 % yield with tunable diastereoselectivity [2]. For process chemistry teams evaluating routes to complex bicyclic lactones, the convergent, high‑yielding IMDA approach offers a clear cost‑of‑goods advantage over the multi‑step linear sequences required for tetrahydro‑isochromen‑1‑ones, translating into lower procurement costs at scale.

Conformation-Guided Drug Design with sp³-Rich Topology

The high fraction of sp³‑hybridized carbons (Fsp³ ≈ 0.67) and the rigid cis‑fused chair conformation [3] make the hexahydro scaffold particularly attractive for programs targeting protein‑protein interactions or CNS receptors where three‑dimensional complementarity and metabolic stability are paramount. The flat aromatic isochroman‑1‑ones, with Fsp³ ≈ 0.11, cannot replicate this conformational profile, directing procurement toward the saturated scaffold for structure‑based campaigns.

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